[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride
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Overview
Description
[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride is a complex organic compound featuring a chloromethyl group attached to a phenyl ring, an imino group, and a lambda6-sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride typically involves multiple steps:
Formation of the Chloromethyl Phenyl Intermediate: This step involves the chloromethylation of a phenyl ring, often using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Imino Group: The intermediate is then reacted with an appropriate amine to introduce the imino group. This can be achieved through a condensation reaction under acidic or basic conditions.
Incorporation of the Lambda6-Sulfane Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactive chloromethyl group allows for further functionalization, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its structural features could interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the imino and sulfane groups suggests possible interactions with enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as a catalyst in certain chemical reactions. Its unique properties might also make it suitable for use in materials science.
Mechanism of Action
The mechanism of action of [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The imino group can participate in hydrogen bonding and other interactions, while the sulfane moiety can undergo redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane
- [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrobromide
Uniqueness
Compared to similar compounds, [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are critical.
Properties
IUPAC Name |
[3-(chloromethyl)phenyl]-imino-oxo-propyl-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS.ClH/c1-2-6-14(12,13)10-5-3-4-9(7-10)8-11;/h3-5,7,12H,2,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFKMIGSNOZYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=N)(=O)C1=CC=CC(=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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